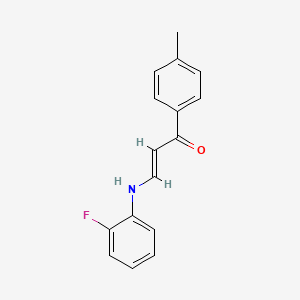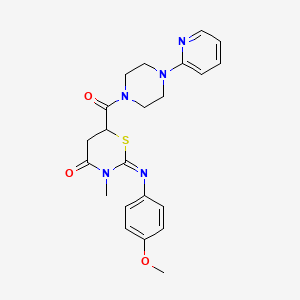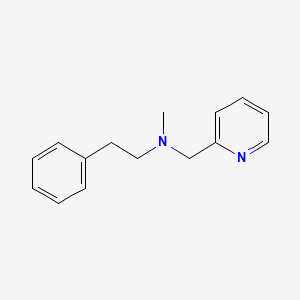
(E)-3-(2-fluoroanilino)-1-(4-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-fluoroanilino)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a fluorine atom on one phenyl ring and a methyl group on the other, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-fluoroanilino)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroaniline and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized conditions to increase yield and purity. This may involve the use of continuous flow reactors, higher purity reagents, and more efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-3-(2-fluoroanilino)-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (E)-3-(2-fluoroanilino)-1-(4-methylphenyl)prop-2-en-1-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may inhibit specific enzymes or signaling pathways involved in cell proliferation. The fluorine atom can enhance its binding affinity to biological targets, while the methyl group can influence its lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
Chalcone: The parent compound without the fluorine and methyl substitutions.
(E)-3-(2-chloroanilino)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure with a chlorine atom instead of fluorine.
(E)-3-(2-fluoroanilino)-1-phenylprop-2-en-1-one: Similar structure without the methyl group.
Uniqueness
(E)-3-(2-fluoroanilino)-1-(4-methylphenyl)prop-2-en-1-one is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other chalcones. The fluorine atom can enhance its metabolic stability and binding affinity, while the methyl group can affect its solubility and membrane permeability.
特性
IUPAC Name |
(E)-3-(2-fluoroanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c1-12-6-8-13(9-7-12)16(19)10-11-18-15-5-3-2-4-14(15)17/h2-11,18H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWVNSNZPLUXBZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-propylacetamide](/img/structure/B4911871.png)
![N-{2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4911873.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-methyl-3-furoyl)-2-piperidinecarboxamide](/img/structure/B4911885.png)
![1-[3-(4-chlorophenoxy)benzyl]pyrrolidine](/img/structure/B4911891.png)
![1-methyl-4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine](/img/structure/B4911902.png)
![methyl 3-({[3-(dimethylamino)propyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4911909.png)
![N-benzyl-2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B4911913.png)
![17-(4-iodophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4911916.png)
![ethyl 1-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4911922.png)



![1-[2-(3,5-dichlorophenyl)propan-2-yl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one](/img/structure/B4911957.png)
